molecular formula C26H21N3O5S B2772597 N-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 872208-22-5

N-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2772597
CAS No.: 872208-22-5
M. Wt: 487.53
InChI Key: QHWWULRTTQUQRB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxyphenyl groups: This step involves the use of methoxy-substituted phenyl reagents under suitable conditions.

    Attachment of the sulfanylacetamide moiety: This step typically involves a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide can be compared with other similar compounds, such as:

    Benzofuro[3,2-d]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups may have similar chemical properties and reactivity.

The uniqueness of N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-1

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5S/c1-32-18-9-5-7-16(13-18)27-22(30)15-35-26-28-23-20-11-3-4-12-21(20)34-24(23)25(31)29(26)17-8-6-10-19(14-17)33-2/h3-14H,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWWULRTTQUQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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